

Evidence at a Glance: Chloroprocaine for Propofol Injection Pain

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Compound Focus: Chloroprocaine

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The table below summarizes key quantitative outcomes from a recent 2024 clinical trial investigating **chloroprocaine** for this purpose [1].

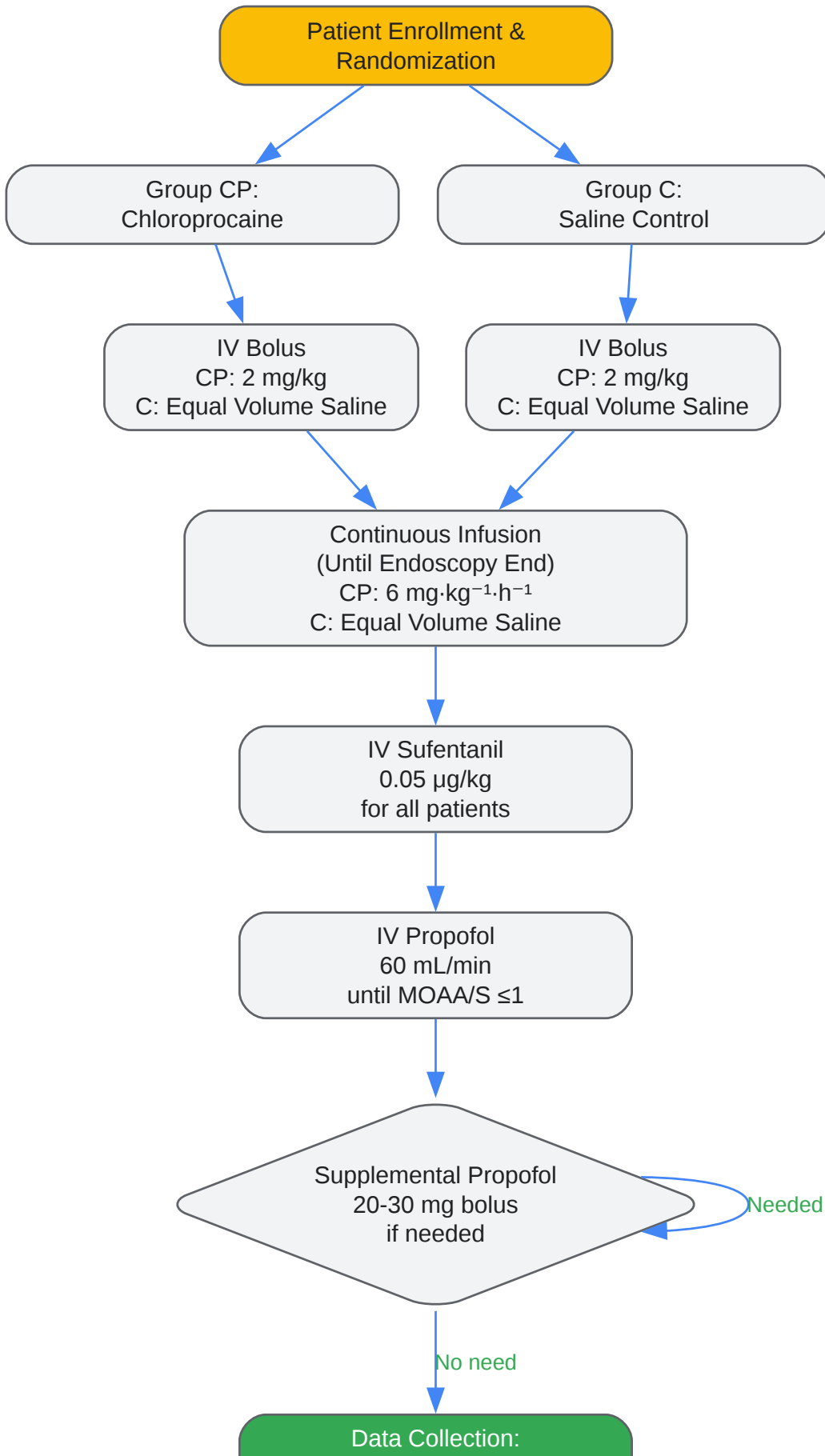
Outcome Measure	Chloroprocaine Group (CP)	Control (Saline) Group (C)	P-value
Total Propofol Consumption	119 ± 14 mg	148 ± 18 mg	< 0.001
Incidence of Injection Pain	Significant reduction	Higher incidence	0.007
Recovery Time	4.7 ± 1.4 min	6.6 ± 1.3 min	< 0.001
PACU Stay Time	13.0 ± 2.9 min	16.7 ± 3.0 min	< 0.001
Postoperative Pain Score (VAS)	1.9 ± 0.7	2.5 ± 0.7	0.002

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is the detailed methodology from the recent study [1]:

- **Study Design:** A prospective, randomized, double-blind, placebo-controlled trial.
- **Participants:** 60 patients, American Society of Anesthesiologists (ASA) physical status I-II, aged 18-65, scheduled for gastrointestinal endoscopy.
- **Randomization & Blinding:** Patients were randomly assigned to either the **chloroprocaine** group (Group CP) or the control group (Group C). The solutions were prepared by an anesthesiologist not involved in the study to ensure blinding of patients, endoscopists, and assessing anesthesiologists.
- **Intervention Protocol:**
 - **Group CP:** Received an IV bolus of **chloroprocaine 2 mg/kg** (diluted to 10 mL with normal saline) over 15 seconds, followed immediately by a continuous infusion at **6 mg·kg⁻¹·h⁻¹** until the end of the procedure.
 - **Group C:** Received an equal volume of normal saline following the same administration schedule.
 - Both groups subsequently received **sufentanil 0.05 µg/kg IV**.
 - Thirty seconds after sufentanil, **propofol** was infused at 60 mL/min until a Modified Observer's Assessment of Alertness/Sedation Scale (MOAA/S) score of ≤ 1 was achieved.
 - Supplemental doses of propofol (20-30 mg) were administered if needed for patient movement or signs of discomfort.
- **Primary Outcome:** Total consumption of propofol (mg).
- **Secondary Outcomes:** Incidence of injection pain, hypoxemia (SpO₂ <90%), hypotension, bradycardia, coughing/body movement, recovery times, and postoperative pain scores.

This workflow can be visualized as follows:



Propofol Consumption,
Pain Incidence, etc.

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Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism by which chlorprocaine reduces propofol injection pain? While the study [1] did not explicitly investigate the mechanism, the effect is attributed to **chlorprocaine's** properties as a short-acting local anesthetic. It is believed to work by:

- **Local Anesthetic Action:** Directly blocking sodium channels in the venous endothelium and free nerve endings, preventing the initiation and transmission of pain signals caused by propofol.
- **Inhibition of Kinin Cascade:** Propofol is thought to trigger a local kinin cascade upon contact with the vein, releasing pain-mediating substances [2]. Local anesthetics like lidocaine and **chlorprocaine** may stabilize the venous endothelium and inhibit this process.

Q2: How does the safety profile of chlorprocaine compare to other common interventions like lidocaine? The 2024 trial reported **no significant differences in adverse events** such as hypoxemia, hypotension, or bradycardia between the **chlorprocaine** and control groups [1]. **Chlorprocaine** is known for its rapid hydrolysis by plasma cholinesterase, leading to a very short plasma half-life and low systemic toxicity [1]. This presents a potential safety advantage over lidocaine, which has a longer half-life and a known risk of central nervous system and cardiovascular toxicity at higher doses.

Q3: What are the key advantages of using chlorprocaine beyond pain reduction? The data highlights two significant secondary benefits [1]:

- **Reduced Propofol Requirement:** The **chlorprocaine** group required significantly less propofol to achieve adequate sedation. This drug-sparing effect can lower the overall risk of dose-dependent propofol side effects, such as respiratory and circulatory depression.
- **Enhanced Recovery Quality:** Patients receiving **chlorprocaine** woke up faster, spent less time in the post-anesthesia care unit (PACU), and reported lower postoperative pain scores. This can improve patient satisfaction and optimize workflow in busy clinical settings.

Q4: What is the optimal administration technique for chlorprocaine in this context? The successful protocol involved a **combined bolus and continuous infusion** regimen [1]. The initial bolus (2 mg/kg) establishes a rapid therapeutic effect, while the continuous infusion (6 mg·kg⁻¹·h⁻¹) maintains a steady

concentration at the site of action to counteract pain throughout the procedure, especially during supplemental propofol injections.

Troubleshooting Guide

Potential Challenge	Possible Cause	Recommended Action
Inadequate pain control	Insufficient local concentration of chlorprocaine.	Ensure venous occlusion for ~1 min after bolus if using a tourniquet technique (supported by lidocaine studies [3]). Verify infusion pump function and rate.
Patient movement during procedure	Inadequate sedation level, not related to injection pain.	Titrate supplemental propofol per protocol; the primary outcome confirmed reduced total propofol use with chlorprocaine [1].
Consideration of alternatives	Allergy to ester local anesthetics.	Use an amide local anesthetic like lidocaine (0.5 mg/kg IV with tourniquet) [2] [3] or non-pharmacological methods like TENS [4].

The evidence strongly supports intravenous **chlorprocaine** as a effective and safe option for mitigating propofol injection pain, with additional benefits of propofol-sparing and improved recovery.

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